molecular formula C19H21N5O B13406043 N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide

N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide

Cat. No.: B13406043
M. Wt: 335.4 g/mol
InChI Key: ITGGVGCXYNXXQB-UHFFFAOYSA-N
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Description

N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide (CAS: 914465-68-2) is a synthetic compound with the molecular formula C₁₉H₂₁N₅O and a molecular weight of 335.40 g/mol . It is categorized as a pharmaceutical impurity reference material, particularly for antihypertensive drugs such as Valsartan, which share the biphenyl-tetrazole scaffold . The compound lacks the L-valine moiety present in Valsartan, making it a simplified analog. Its structure includes a pentanamide chain attached to a biphenyl-tetrazole core, a hallmark of angiotensin II receptor blockers (ARBs) .

Properties

IUPAC Name

N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-2-3-8-18(25)20-13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)19-21-23-24-22-19/h4-7,9-12H,2-3,8,13H2,1H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGGVGCXYNXXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrazole-Substituted Biphenyl Intermediate

The tetrazole ring is typically introduced via cycloaddition reactions involving azide and nitrile precursors, or by direct substitution on a pre-functionalized biphenyl intermediate.

Typical approach:

  • Starting from a 2'-cyano-[1,1'-biphenyl]-4-ylmethyl derivative, the tetrazole ring is formed by reaction with sodium azide under acidic or Lewis acid catalysis.
  • Reaction conditions often involve heating in polar aprotic solvents such as DMF or DMSO, with zinc salts or other catalysts to promote cycloaddition.
  • This step yields the 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-ylmethyl intermediate.

Formation of the Pentanamide Side Chain

The pentanamide moiety is introduced by amide bond formation between the amine group on the biphenyl intermediate (or a suitable precursor) and pentanoic acid or its activated derivatives.

Common methods:

  • Amide coupling reagents: Use of carbodiimides (e.g., EDCI, DCC) often in presence of additives like HOBt or NHS to activate pentanoic acid and facilitate coupling.
  • Direct amidation: Heating the amine and carboxylic acid under dehydrating conditions or with catalytic amounts of coupling agents.
  • Acid chloride route: Conversion of pentanoic acid to pentanoyl chloride followed by reaction with the amine.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product
1 Biphenyl functionalization Bromination or lithiation of biphenyl 2'-Bromo or 2'-lithiated biphenyl
2 Nitrile introduction Cyanation via Pd-catalyzed coupling 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl
3 Tetrazole ring formation Sodium azide, ZnCl2, heat in DMF/DMSO 2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-ylmethyl
4 Amide bond formation Pentanoic acid + EDCI/HOBt or pentanoyl chloride + amine N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide

Analytical Data and Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the biphenyl, tetrazole, and amide environments.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the target compound.
  • IR Spectroscopy: Characteristic amide C=O stretch (~1650 cm^-1) and tetrazole ring vibrations.
  • Elemental Analysis: Consistent with calculated values for C, H, N content.

Summary Table of Preparation Methods and Conditions

Preparation Step Reagents/Conditions Yield (%) Notes
Tetrazole ring formation Sodium azide, ZnCl2, DMF, 100 °C, 12 h 70–85 Requires careful control of temperature
Amide bond formation Pentanoic acid + EDCI/HOBt, DCM, RT to 40 °C 80–90 Mild conditions, high selectivity
Alternative amidation Pentanoyl chloride + amine, pyridine, 0–25 °C 75–85 Faster, but requires acid chloride prep

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The pentanamide group undergoes hydrolysis under basic conditions, forming (2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine (DP-1) and pentanoic acid (Fig. 1). This reaction is critical in pharmaceutical degradation studies, as the compound is identified as a degradation product of angiotensin II receptor antagonists like Irbesartan and Valsartan .

Key Findings:

  • Conditions : Hydrolysis occurs under alkaline stress (e.g., 0.1 N NaOH at 80°C) .

  • Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl carbon of the amide bond.

  • Products :

    • Primary amine (DP-1): Retains the biphenyl-tetrazole core .

    • Pentanoic acid : Confirmed via LC-MS and NMR .

Reaction TypeConditionsProductsReferences
Hydrolysis0.1 N NaOH, 80°C, 24 hoursDP-1 + Pentanoic acid

Acid-Base Reactions of the Tetrazole Moiety

The 1H-tetrazole-5-yl group (pKa ~4.5–5.0) participates in acid-base reactions, forming salts with strong bases. This property is exploited in pharmaceutical formulations to enhance solubility .

Key Findings:

  • Deprotonation : In basic media, the tetrazole ring loses a proton to form a stable anion.

  • Salt Formation : Reacts with sodium, potassium, or arginine counterions to improve bioavailability.

Reaction TypeConditionsOutcomeReferences
DeprotonationpH > 5.0Tetrazolate anion formation

Stability Under Stress Conditions

Stability studies reveal resistance to oxidative and thermal degradation but sensitivity to hydrolytic conditions .

Degradation Profile:

Stress ConditionOutcomeStability AssessmentReferences
Acidic (0.1 N HCl)No significant degradationStable
Oxidative (H₂O₂)No degradation observedStable
Thermal (60°C, dry)Minimal decomposition (<5%)Stable

Synthetic Relevance in Coupling Reactions

While not directly involved in Suzuki-Miyaura (SM) couplings, the biphenyl backbone of this compound suggests it originates from SM cross-coupling during the synthesis of precursors to antihypertensive drugs like Valsartan .

Key Reaction Pathway:

  • Biphenyl Formation : SM coupling of bromophenylboronic esters with aryl halides .

  • Functionalization : Subsequent SN2 substitution and amidation to install the pentanamide group .

Structural Characterization of Reaction Products

Degradation and synthetic products are characterized using advanced analytical techniques:

TechniqueApplicationExample DataReferences
¹H/¹³C NMR Confirmation of DP-1 and DP-2 structuresδ 7.8–7.2 ppm (biphenyl protons)
HRMS Molecular weight verificationm/z 335.4 [M+H]⁺ (C₁₉H₂₁N₅O)
HPLC Purity assessment (>95%)Retention time: 8.2 min (C18 column)

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamide involves its interaction with specific molecular targets. The tetrazole ring and biphenyl structure allow it to bind to proteins and receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The biphenyl-tetrazole moiety is a common pharmacophore in ARBs like Valsartan, Irbesartan, and Candesartan. The target compound retains this core but differs in substituents:

  • Valsartan (C₂₄H₂₉N₅O₃): Incorporates an L-valine group and a pentanoyl chain, enhancing binding affinity to the angiotensin II receptor .
  • Irbesartan (C₂₅H₂₈N₆O) : Features a cyclopentane carboxamide group instead of pentanamide, altering pharmacokinetics .
  • Candesartan Cilexetil (C₃₁H₃₀N₆O₆) : Includes a benzimidazole ring and ester prodrug modifications for improved bioavailability .

Derivatives and Analogs

Several analogs of the target compound have been synthesized, demonstrating the impact of substituent modifications:

AV6 (C₃₁H₃₃N₅O₄)
  • Structure: 4-formylphenyl ester derivative with a 3-methylbutanoate group.
  • Properties : Higher molecular weight (539.62 g/mol ) and melting point (135°C ) compared to the target compound. Enhanced solubility due to the ester group .
AV10 (C₃₄H₃₅N₅O₃)
  • Structure : Naphthalen-2-yl ester derivative.
  • Properties : Semisolid state and molecular weight 561.67 g/mol . Lower elemental nitrogen content (12.43% vs. 12.98% calculated) indicates reduced polarity .
(S)-2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic Acid (C₂₃H₂₇N₅O₃)
  • Structure : Shorter butyramido chain and carboxylic acid group.
  • Properties: Molecular weight 421.49 g/mol and >98% purity.

Pharmacokinetic and Pharmacodynamic Data

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) ADME Profile (SwissADME)
Target Compound 335.40 3.2 Low (estimated) Moderate absorption, CYP3A4 metabolism
Valsartan 435.52 5.7 0.07 (water) High absorption, renal excretion
4-Hydroxy Valsartan 451.52 4.9 0.1 (methanol) Hepatic metabolism, diastereomeric clearance
Irbesartan Related Compound A 430.53 5.1 0.05 (DMSO) CYP2C9-mediated oxidation

*LogP values estimated using SwissADME.

Biological Activity

N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's structure, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : N-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]pentanamide
  • Molecular Formula : C19H21N5O
  • Molecular Weight : 335.40 g/mol
  • CAS Number : 914465-68-2
  • Purity : >95% (HPLC)

The structure includes a tetrazole ring, which is known for its biological activity, particularly in pharmacology. The biphenyl moiety may enhance lipophilicity and receptor binding affinity.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of tetrazole-containing compounds. The findings suggest that modifications in the tetrazole structure can influence antibacterial activity. For instance, while some tetrazole derivatives showed promising results against Gram-positive bacteria, others were inactive due to poor passive diffusion through bacterial membranes .

CompoundActivity AgainstNotes
4a-DNoneInactive at concentrations up to 128 mg/L
14j-LLGram-positiveEnhanced activity noted with specific N-terminal amino acids

2. Neuropeptide Receptor Interaction

This compound has been investigated for its interaction with neuropeptide Y (NPY) receptors. These receptors are implicated in various neurological disorders and inflammatory responses. The compound's ability to modulate these receptors may offer therapeutic avenues for conditions like neuropathic pain and spinal cord injuries .

3. Cardiovascular Effects

The compound's structural analogs have been explored for cardiovascular effects, particularly as antihypertensives. The presence of the pentanamide group suggests potential activity in modulating blood pressure through receptor interactions or enzyme inhibition pathways .

Case Study 1: Antimicrobial Testing

A study assessed the antimicrobial efficacy of various tetrazole derivatives, including this compound. The results indicated that while some derivatives exhibited significant antibacterial activity, this particular compound required further optimization to enhance its efficacy against a broader spectrum of bacteria.

Case Study 2: Neuropeptide Y Receptor Modulation

In vivo experiments demonstrated that compounds similar to this compound could effectively alter microglial activity in response to inflammatory stimuli. This suggests a potential role in neuroprotection and modulation of neuroinflammatory processes .

Q & A

Q. What synthetic methodologies are effective for preparing N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide and its intermediates?

The compound can be synthesized via sequential protection and deprotection steps. For example, intermediates like N-[[2'-(1-triphenylmethyl-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine methyl ester (X) are treated with oxalic acid to form oxalate salts, followed by base-mediated reactions with valeryl chloride. Final deprotection under anhydrous acidic conditions yields the target compound . Key purification steps involve normal-phase chromatography with gradients of dichloromethane/ethyl acetate/methanol (e.g., 100% DCM → 100% EtOAc → 10% MeOH/DCM) and amine-functionalized columns for improved resolution .

Q. How is structural confirmation achieved for this compound and its derivatives?

Structural elucidation relies on 1^1H NMR (400 MHz, CDCl3_3) and mass spectrometry. For instance, 1^1H NMR signals at δ 9.09 (s, 1H, tetrazole proton) and δ 2.47–2.44 (t, J = 7.44 Hz, -CH2_2-CO-) confirm the pentanamide chain and biphenyl-tetrazole core . High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight (e.g., C24_{24}H29_{29}N5_5O3_3, MW 435.52) .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC (RP-HPLC) with UV detection at 254 nm is widely used. A reported method employs a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v), and flow rate of 1.0 mL/min, achieving retention times <10 minutes . For forced degradation studies, LC-MS identifies oxidative/hydrolytic products (e.g., 4-hydroxy valsartan, MW 451.53) .

Advanced Research Questions

Q. How can synthetic byproducts and impurities be systematically characterized?

Impurities like valsartan isopropyl ester (C27_{27}H35_{35}N5_5O3_3) or N1-trityl derivatives are isolated via preparative HPLC and characterized using 1^1H NMR and HRMS. For example, valsartan N1-trityl impurity (C43_{43}H43_{43}N5_5O3_3) shows distinct aromatic proton signals at δ 7.2–7.4 ppm for the trityl group . Stability-indicating methods (e.g., ICH guidelines) under thermal/humidity stress help identify degradation pathways .

Q. What mechanistic insights explain the compound’s degradation under oxidative conditions?

Advanced oxidation processes (e.g., peroxymonosulfate/Fe2+^{2+}) generate hydroxyl radicals that attack the tetrazole ring, forming DP3 (C22_{22}H26_{26}N6_6O4_4, m/z 438.20) and DP4 (C19_{19}H22_{22}N6_6, m/z 334.19). LC-MS/MS and isotopic labeling track radical intermediates, while DFT calculations predict reactive sites .

Q. How do structural modifications influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal that the tetrazole moiety and biphenylmethyl group are critical for angiotensin II receptor antagonism. Modifications like replacing the pentanamide chain with cyclopentanecarboxamide (as in irbesartan) reduce binding affinity, as shown by IC50_{50} shifts in radioligand assays . Molecular docking (e.g., using AutoDock Vina) further validates interactions with AT1 receptor residues .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports 44% yield for a quinolinyl-pentanamide analog, while cites 41% for a similar derivative. This discrepancy arises from differing electron-withdrawing substituents (e.g., 3,5-dichloro vs. 2-trifluoromethoxy groups) affecting intermediate stability. Optimizing reaction time (e.g., 12–24 hours) and temperature (40–60°C) improves consistency .
  • Degradation Product Identification : While identifies 4-hydroxy valsartan via LC-MS, reports distinct products (DP3/DP4) under acidic conditions. Cross-referencing with controlled pH studies (pH 2–9) clarifies condition-dependent degradation pathways .

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